Tris(4-vinylphenyl)phosphine
Overview
Description
Tris(4-vinylphenyl)phosphine is an organophosphorus compound with the molecular formula C24H21P. It is characterized by the presence of three 4-vinylphenyl groups attached to a central phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-vinylphenyl)phosphine can be synthesized through various methods. One common approach involves the reaction of 4-vinylphenylmagnesium bromide with phosphorus trichloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction scheme is as follows:
3C8H7MgBr+PCl3→P(C8H7)3+3MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Tris(4-vinylphenyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the vinyl groups are replaced by other functional groups.
Coordination: The phosphorus atom can coordinate with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens and alkyl halides are used in substitution reactions.
Coordination: Transition metals like palladium and platinum are used to form coordination complexes.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Tris(4-vinylphenyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound is explored for its potential in bioconjugation and as a probe in biological systems.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and in the development of pharmaceuticals.
Industry: It is used in the synthesis of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of tris(4-vinylphenyl)phosphine primarily involves its ability to act as a ligand and form complexes with transition metals. The phosphorus atom donates its lone pair of electrons to the metal center, facilitating various catalytic processes. The vinyl groups can also participate in polymerization reactions, contributing to the formation of polymeric materials.
Comparison with Similar Compounds
Triphenylphosphine: Similar in structure but lacks the vinyl groups.
Tris(4-methylphenyl)phosphine: Contains methyl groups instead of vinyl groups.
Tris(4-bromophenyl)phosphine: Contains bromine atoms instead of vinyl groups.
Uniqueness: Tris(4-vinylphenyl)phosphine is unique due to the presence of vinyl groups, which impart additional reactivity and versatility in chemical reactions. The vinyl groups allow for polymerization and other reactions that are not possible with similar compounds lacking these functional groups.
Properties
IUPAC Name |
tris(4-ethenylphenyl)phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21P/c1-4-19-7-13-22(14-8-19)25(23-15-9-20(5-2)10-16-23)24-17-11-21(6-3)12-18-24/h4-18H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLBVUYUIACDIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C=C)C3=CC=C(C=C3)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
947343-19-3 | |
Details | Compound: Phosphine, tris(4-ethenylphenyl)-, homopolymer | |
Record name | Phosphine, tris(4-ethenylphenyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947343-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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